molecular formula C11H10ClNO2 B13613286 5-chloro-2-ethyl-1H-indole-7-carboxylic acid

5-chloro-2-ethyl-1H-indole-7-carboxylic acid

Cat. No.: B13613286
M. Wt: 223.65 g/mol
InChI Key: AEUWRYIFHSHYTD-UHFFFAOYSA-N
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Description

5-chloro-2-ethyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-chloro-2-ethyl-1H-indole-7-carboxylic acid, often involves the construction of the indole ring system followed by specific substitutions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of o-nitrotoluene derivatives . The reaction conditions typically include the use of reducing agents and acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethyl-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

5-chloro-2-ethyl-1H-indole-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-ethyl-1H-indole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the carboxylic acid group at the 7-position distinguishes it from other indole derivatives .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

5-chloro-2-ethyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H10ClNO2/c1-2-8-4-6-3-7(12)5-9(11(14)15)10(6)13-8/h3-5,13H,2H2,1H3,(H,14,15)

InChI Key

AEUWRYIFHSHYTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CC(=C2N1)C(=O)O)Cl

Origin of Product

United States

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